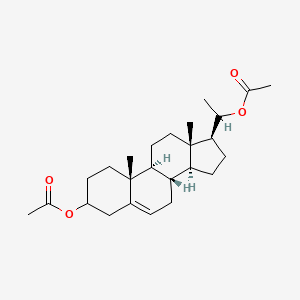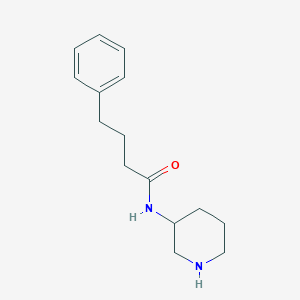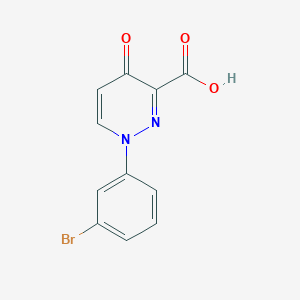
Pregn-5-ene-3,20-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregn-5-ene-3,20-diyl diacetate is a steroidal compound with the molecular formula C25H38O4. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules. This compound is characterized by the presence of two acetate groups attached to the 3 and 20 positions of the pregnane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-5-ene-3,20-diyl diacetate typically involves the acetylation of pregn-5-ene-3,20-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Pregn-5-ene-3,20-diyl diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield pregn-5-ene-3,20-diol.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pregnane skeleton to a single bond.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Pregn-5-ene-3,20-diol
Oxidation: Pregn-5-ene-3,20-dione
Reduction: Pregnane derivatives
Aplicaciones Científicas De Investigación
Pregn-5-ene-3,20-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of Pregn-5-ene-3,20-diyl diacetate involves its interaction with steroid receptors and enzymes. It can act as a substrate for enzymes like 3β-hydroxy Δ5-steroid dehydrogenase and 20α-hydroxy steroid dehydrogenase, leading to the formation of active steroid hormones. These hormones then bind to specific receptors, modulating gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Pregn-5-ene-3,20-diol
- Pregn-5-ene-3,20-dione
- Pregnane-3,20-diol
Uniqueness
Pregn-5-ene-3,20-diyl diacetate is unique due to its dual acetate groups, which influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can affect its pharmacokinetics and pharmacodynamics.
Propiedades
Fórmula molecular |
C25H38O4 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
[(8S,9S,10R,13S,14S,17S)-17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3/t15?,19?,20-,21+,22-,23-,24-,25+/m0/s1 |
Clave InChI |
KNPATZSHRPGJID-YVOVTCCYSA-N |
SMILES isomérico |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)





![2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)
![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)



![4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline](/img/structure/B12119268.png)
